molecular formula C7H4Cl2F2O2S B15076598 1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene

1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene

Cat. No.: B15076598
M. Wt: 261.07 g/mol
InChI Key: KZDOURCEJFIMHT-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene is a chemical compound with the molecular formula C7H4Cl2F2O2S It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a sulfonyl group attached to a benzene ring

Preparation Methods

The synthesis of 1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene typically involves the introduction of the difluoromethylsulfonyl group onto a benzene ring substituted with chlorine atoms. One common method involves the reaction of 1,4-dichlorobenzene with difluoromethyl sulfone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s derivatives have potential applications in drug discovery and development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing effects of the chlorine and sulfonyl groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack and electrophilic substitution. The difluoromethyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene can be compared to other similar compounds, such as:

    1,4-Dichlorobenzene: Lacks the difluoromethylsulfonyl group, making it less reactive in certain chemical reactions.

    Difluoromethyl phenyl sulfone: Contains a phenyl ring instead of a chlorinated benzene ring, leading to different reactivity and applications.

    1,4-Difluorobenzene: Lacks the sulfonyl group, resulting in different chemical properties and uses.

Properties

Molecular Formula

C7H4Cl2F2O2S

Molecular Weight

261.07 g/mol

IUPAC Name

1,4-dichloro-2-(difluoromethylsulfonyl)benzene

InChI

InChI=1S/C7H4Cl2F2O2S/c8-4-1-2-5(9)6(3-4)14(12,13)7(10)11/h1-3,7H

InChI Key

KZDOURCEJFIMHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)C(F)F)Cl

Origin of Product

United States

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